trans-(2R,6R)-Epidihydropinidine Exhibits 3× Superior Antibacterial Potency Against P. aeruginosa Relative to Tetracycline at MIC 5.37 µg/mL
The trans-diastereomer epidihydropinidine [(2R,6R)-2-methyl-6-propylpiperidine] was tested against a panel of clinically relevant bacterial and fungal strains. Against Pseudomonas aeruginosa, it exhibited an MIC of 5.37 µg/mL, which was nearly three times more potent than the clinical comparator tetracycline [1]. The same compound also inhibited Enterococcus faecalis (MIC 5.37 µg/mL), Staphylococcus aureus (MIC 10.75 µg/mL), Bacillus cereus (MIC 10.75 µg/mL), and Salmonella enterica (MIC and MBC 43 µg/mL), establishing a broad Gram-positive and Gram-negative activity spectrum [1]. This evidence is specific to the trans-configured isomer; the cis-configured dihydropinidine was not reported to show comparable antibacterial potency in the same study.
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | Epidihydropinidine: MIC 5.37 µg/mL against P. aeruginosa |
| Comparator Or Baseline | Tetracycline: MIC >5.37 µg/mL (approximately 3× less active) against P. aeruginosa |
| Quantified Difference | Epidihydropinidine is approximately 3× more active than tetracycline against P. aeruginosa |
| Conditions | Broth microdilution assay; bacterial strains cultured under standard CLSI conditions; Fitoterapia 2017 |
Why This Matters
This head-to-head data provides a quantifiable justification for sourcing the trans-configured isomer when antibacterial lead development against Gram-negative pathogens is the research objective.
- [1] Fyhrquist P, Virjamo V, Hiltunen E, Julkunen-Tiitto R. Epidihydropinidine, the main piperidine alkaloid compound of Norway spruce (Picea abies) shows promising antibacterial and anti-Candida activity. Fitoterapia. 2017;117:138-146. View Source
